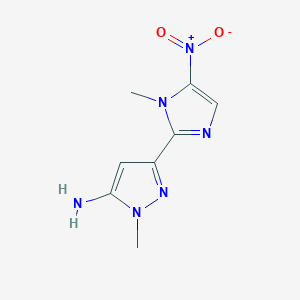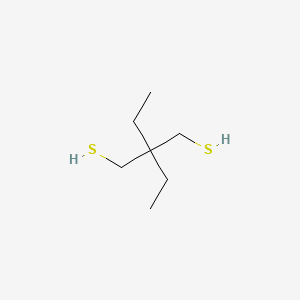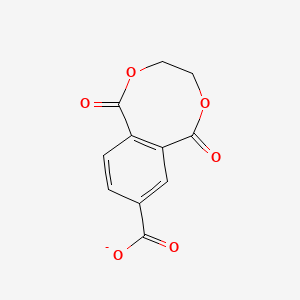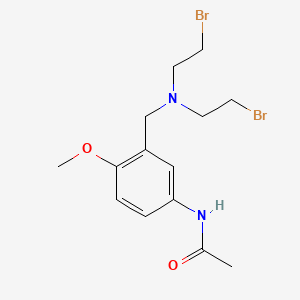
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and bis(2-bromoethyl)amino substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with bis(2-bromoethyl)amine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone or other suitable nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- involves its interaction with specific molecular targets. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The methoxyphenyl group may also contribute to its activity by enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-methoxyphenyl)-
- Acetamide, N-(3-((bis(2-iodoethyl)amino)methyl)-4-methoxyphenyl)-
- Acetamide, N-(3-((bis(2-fluoroethyl)amino)methyl)-4-methoxyphenyl)-
Uniqueness
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in various substitution reactions, making this compound versatile for synthetic applications .
Propiedades
Número CAS |
56266-60-5 |
|---|---|
Fórmula molecular |
C14H20Br2N2O2 |
Peso molecular |
408.13 g/mol |
Nombre IUPAC |
N-[3-[[bis(2-bromoethyl)amino]methyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C14H20Br2N2O2/c1-11(19)17-13-3-4-14(20-2)12(9-13)10-18(7-5-15)8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,17,19) |
Clave InChI |
IZOUNFSLVZEJBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)OC)CN(CCBr)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


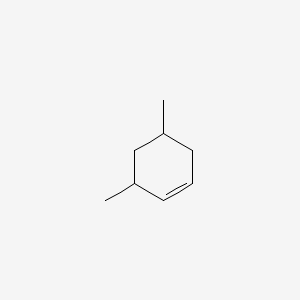
![N-[2-(9H-Xanthen-9-YL)ethyl]formamide](/img/structure/B14643001.png)
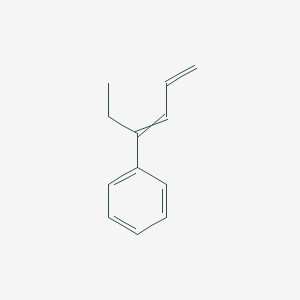


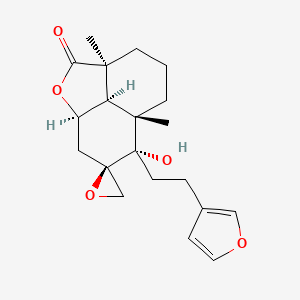
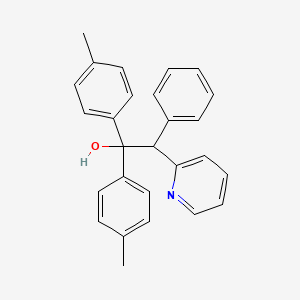
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)
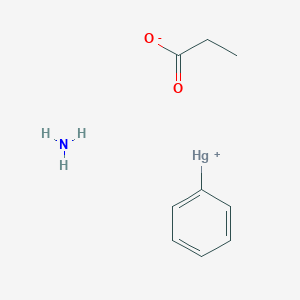
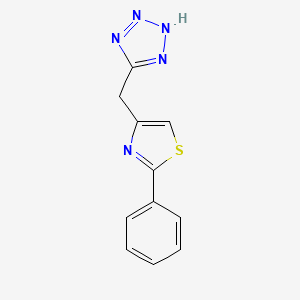
![N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14643052.png)
